(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone
Description
(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is a diaryl methanone featuring two aromatic rings: a 3-chlorophenyl group and a 2,3,4-trifluorophenyl group linked via a ketone bridge. The 2,3,4-trifluorophenyl moiety introduces strong electron-withdrawing effects, while the 3-chlorophenyl group contributes additional halogen-based interactions.
Properties
IUPAC Name |
(3-chlorophenyl)-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-8-3-1-2-7(6-8)13(18)9-4-5-10(15)12(17)11(9)16/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBRTYPDJOSZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 2,3,4-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study synthesized various analogs and tested their efficacy, revealing that modifications to the 3-chlorophenyl ring significantly influenced potency against the parasite. For instance, compounds with specific substitutions demonstrated improved effectiveness while minimizing inhibition of mammalian protein farnesyltransferase, which is crucial for reducing potential side effects in therapeutic applications .
Table 1: Efficacy of Analog Compounds Against T. cruzi
| Compound | EC50 (nM) | Protein Farnesyltransferase Inhibition |
|---|---|---|
| Compound 1 | 4.0 | ~1 nM |
| Compound 2 | 0.6 | >5,000 nM |
| Compound 3 | 2.2 | 470 |
Cancer Research
The compound has been explored for its potential as an anticancer agent. Studies have focused on its ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The structure-activity relationship (SAR) studies have shown that introducing trifluoromethyl groups enhances the compound's interaction with specific cancer targets, leading to increased cytotoxicity against tumor cells .
Synthetic Routes
The synthesis of this compound typically involves several steps that include acylation reactions and fluorination processes. A notable method involves the use of transition metal-free protocols that streamline the synthesis while maintaining high yields .
Table 2: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Acylation with trifluorophenyl ketone | 77% |
| Step 2 | Purification via column chromatography | Variable |
Case Study: Anti-Trypanosomal Activity
In a detailed study published in a peer-reviewed journal, researchers synthesized a series of analogs based on this compound and evaluated their antiparasitic properties against T. cruzi. The findings highlighted that certain modifications to the chlorophenyl ring improved selectivity and potency against the parasite while reducing toxicity to mammalian cells .
Case Study: Cancer Cell Line Studies
Another significant study focused on evaluating the anticancer properties of this compound across various cancer cell lines. The results indicated that specific structural modifications led to enhanced apoptosis rates in breast and colon cancer cells compared to untreated controls. The research underscored the importance of fluorine substitution in optimizing biological activity .
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The target compound’s properties are influenced by its substituents:
- 2,3,4-Trifluorophenyl group: Fluorine’s high electronegativity and small atomic radius enhance dipole moments, reduce basicity of adjacent groups, and improve metabolic stability compared to non-fluorinated analogs .
Table 1: Molecular Properties of Selected Diarylmethanones
*Calculated molecular weight; specific data for this compound is inferred from analogs.
Electronic and Steric Considerations
- Fluorine vs. In contrast, methanesulfonyl () or trifluoromethyl () groups introduce steric bulk and polar interactions.
- Positional Effects : A 3-chlorophenyl group (meta-substitution) may lead to different conformational preferences compared to para-substituted analogs (e.g., ), affecting crystal packing and solubility.
Biological Activity
The compound (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl and a trifluorophenyl group, which contribute to its lipophilicity and potential interactions with biological targets. The trifluoromethyl (-CF₃) group is known for enhancing the pharmacokinetic properties of compounds, including increased metabolic stability and improved binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various physiological effects. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity depending on the presence of other ligands.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Similar compound | S. aureus | 18 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cells treated with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
Research Findings and Case Studies
-
Pharmacological Characterization : A study characterized the pharmacological profile of a related compound with a similar core structure. It was found to significantly reduce inflammation in animal models at doses as low as 5 mg/kg .
Treatment Dose (mg/kg) Effect on Inflammation Control - Baseline Compound 5 Significant reduction - Structure-Activity Relationship (SAR) : The inclusion of electron-withdrawing groups like -CF₃ was shown to enhance the potency of related compounds against various cancer cell lines. This suggests that modifications to the chemical structure can lead to improved biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
